4-Aminophenylboronic acid pinacol ester

Boronic ester stability Protodeboronation Oxidation resistance

4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, also known as 4-aminophenylboronic acid pinacol ester, is a boronic ester derivative with the molecular formula C12H18BNO2 and a molecular weight of 219.09 g/mol. This compound, available as a white to yellow crystalline powder with a melting point of 165–169 °C , serves as a key intermediate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the construction of biaryl architectures.

Molecular Formula C12H18BNO2
Molecular Weight 219.09 g/mol
CAS No. 214360-73-3
Cat. No. B048075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Aminophenylboronic acid pinacol ester
CAS214360-73-3
Synonyms(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline;  2-(4-Aminophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane;  4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline;  4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzeneamine;  4-Aminophenylboronic
Molecular FormulaC12H18BNO2
Molecular Weight219.09 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N
InChIInChI=1S/C12H18BNO2/c1-11(2)12(3,4)16-13(15-11)9-5-7-10(14)8-6-9/h5-8H,14H2,1-4H3
InChIKeyZANPJXNYBVVNSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (CAS 214360-73-3): A Pinacol Boronate Ester for Suzuki-Miyaura Cross-Coupling and Functional Materials


4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, also known as 4-aminophenylboronic acid pinacol ester, is a boronic ester derivative with the molecular formula C12H18BNO2 and a molecular weight of 219.09 g/mol [1]. This compound, available as a white to yellow crystalline powder with a melting point of 165–169 °C , serves as a key intermediate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the construction of biaryl architectures [2]. Its pinacol boronate moiety confers enhanced stability relative to the corresponding free boronic acid, while the primary aniline group provides a versatile handle for further derivatization, making it a strategic building block in pharmaceutical and materials chemistry [3].

Why 4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline Cannot Be Replaced by Generic 4-Aminophenylboronic Acid in Demanding Synthetic Workflows


Substituting 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline with the free 4-aminophenylboronic acid introduces substantial risks of protodeboronation and oxidation under common reaction and storage conditions [1]. The pinacol ester exhibits markedly reduced susceptibility to these degradation pathways, translating to longer shelf life and broader compatibility with aqueous or aerobic reaction media [2]. Furthermore, the ester's higher melting point (165–169 °C vs. 62–66 °C for the free acid) facilitates easier handling and accurate weighing in laboratory and production settings [3]. These differences are not merely incremental; they directly impact reproducibility, yield consistency, and the practical feasibility of multi-step synthetic sequences where the boronate moiety must remain intact until the desired coupling step.

Quantitative Differentiation Evidence: 4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline vs. 4-Aminophenylboronic Acid and Other Analogs


Pinacol Ester Confers Superior Resistance to Protodeboronation and Oxidation Relative to Free Boronic Acid

4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline exhibits enhanced stability against protodeboronation and oxidation compared to the free 4-aminophenylboronic acid [1]. This is a class-level property of pinacol boronic esters, which are known to be less prone to these common degradation pathways [2]. While direct quantitative data for this specific compound pair is not available in the open literature, the class-level inference is supported by the well-established behavior of aryl boronic acids versus their pinacol esters.

Boronic ester stability Protodeboronation Oxidation resistance

Higher Melting Point (165–169 °C vs. 62–66 °C) Facilitates Handling and Weighing Accuracy Compared to Free Acid

The pinacol ester 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline has a melting point of 165–169 °C, reported as a crystalline solid at room temperature . In contrast, 4-aminophenylboronic acid melts at 62–66 °C [1]. The significantly higher melting point of the ester minimizes issues with hygroscopicity and clumping, enabling more accurate weighing and easier handling in laboratory and industrial settings.

Melting point Physical form Handling

Solubility Profile in Organic Solvents Enables Direct Use in Common Coupling Protocols Without Aqueous Compatibility Issues

4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is insoluble in water but soluble in chloroforom and other organic solvents [1]. This contrasts with the free boronic acid, which has appreciable water solubility and can undergo hydrolysis in aqueous media [2]. The ester's solubility profile is advantageous for Suzuki-Miyaura couplings conducted in anhydrous or biphasic organic solvent systems, where the free acid may partition into the aqueous phase or decompose.

Solubility Organic synthesis Reaction medium

Demonstrated Utility in Fluorescence-Based Mercury(II) Detection via Energy Transfer Probes

4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline has been specifically employed in the development of fluorogenic indicators for mercury(II) detection, leveraging through-bond energy transfer from pentaquinone to rhodamine . This application takes advantage of the compound's boronate ester as a recognition element for mercury, which is not readily achievable with the free boronic acid due to its higher reactivity and potential for non-specific binding. While quantitative detection limits are not specified in the cited source, the compound's established role in this application underscores its unique utility in chemosensing.

Fluorescent probe Mercury detection Energy transfer

Widespread Use in Suzuki-Miyaura Cross-Coupling for Medicinal Chemistry and Materials Science

The pinacol ester is extensively utilized as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions to synthesize diverse biaryl compounds, including substituted 3-phenyl-4H-1-benzopyran-4-ones (via reaction with iodochromones) , potential antitubercular and antimicrobial agents , and monomers for n-channel field-effect transistors . While direct yield comparisons with the free acid are not provided, the ester's enhanced stability and handling characteristics make it a preferred reagent for these demanding applications, as evidenced by its widespread adoption in the literature.

Suzuki-Miyaura Biaryl synthesis Medicinal chemistry

Potential as a Building Block for Organic Electronics and Semiconducting Polymers

4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline has been utilized in the synthesis of pyromellitic diimide-based polymers for solution-processable n-channel field-effect transistors and in the preparation of hexaphenylbenzene derivatives as bioprobes . These applications leverage the compound's ability to introduce aniline functionality into conjugated systems via Suzuki coupling. While comparative data against other aniline boronic esters is lacking, the compound's specific use in these materials contexts highlights its compatibility with electronic-grade synthesis and its potential to impart desirable electronic properties.

Organic electronics Semiconductors Field-effect transistors

Optimal Application Scenarios for 4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline Based on Differentiated Performance


Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis in Medicinal Chemistry

Researchers synthesizing libraries of biaryl compounds for drug discovery should prioritize 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline when the synthetic sequence involves multiple steps before the coupling event or when reactions are conducted in organic solvents. The pinacol ester's resistance to protodeboronation and oxidation ensures the boronate moiety remains intact, leading to higher and more reproducible yields compared to using the free boronic acid, which may degrade prematurely [1]. Its solubility in organic solvents also facilitates homogeneous reaction conditions, a critical factor in optimizing Suzuki-Miyaura coupling efficiency .

Fluorescence-Based Mercury(II) Detection in Environmental and Analytical Chemistry

Analytical chemists developing fluorogenic probes for mercury(II) should procure 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline as a key building block. The compound has been successfully integrated into energy-transfer-based indicators where the boronate ester serves as a selective recognition unit for Hg(II) . This specific application is not readily served by the free boronic acid or other analogs, making the pinacol ester the reagent of choice for this niche.

Synthesis of Monomers for Solution-Processable Organic Semiconductors

Materials scientists fabricating n-channel field-effect transistors or other organic electronic devices should consider 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline for the preparation of pyromellitic diimide-based polymers and related conjugated materials . The compound's high purity and defined melting point (165–169 °C) ensure accurate stoichiometry during polymerization, a prerequisite for achieving the desired electronic properties and device performance [2].

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